4-(1H-imidazol-2-yl)aniline dihydrochloride
Description
4-(1H-Imidazol-2-yl)aniline dihydrochloride (CAS: 1235440-77-3) is a heterocyclic organic compound featuring an aniline group substituted at the para position with a 1H-imidazol-2-yl moiety. The dihydrochloride salt enhances its water solubility and stability, making it valuable in organic synthesis and pharmaceutical research. This compound is frequently utilized as a precursor in coupling reactions and as a ligand in metal-catalyzed processes. Its synthesis often involves nucleophilic displacement or Buchwald-Hartwig amination, though challenges such as side reactions in coupling steps have been reported .
Properties
IUPAC Name |
4-(1H-imidazol-2-yl)aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.2ClH/c10-8-3-1-7(2-4-8)9-11-5-6-12-9;;/h1-6H,10H2,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRSTVXMDJKRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution and Cyclization Approach
Method Overview:
This approach involves the initial synthesis of the heterocyclic imidazole ring, followed by its attachment to the aniline moiety. The key steps include:
Preparation of 2-imidazol-2-yl aniline precursor:
Starting from 2-aminophenyl derivatives, imidazole rings are introduced via nucleophilic substitution or cyclization reactions.Formation of the imidazole ring:
Typically achieved through the condensation of amino compounds with aldehydes or nitriles under acidic or basic conditions, leading to heterocycle formation.Salt formation:
The free base is then converted into its dihydrochloride salt by treatment with hydrochloric acid.
Research Data:
A typical synthesis begins with the reaction of o-phenylenediamine with formamide derivatives to generate the imidazole core, followed by substitution with suitable electrophiles to attach the aniline group. The process often employs reflux conditions in solvents such as ethanol or acetic acid, with purification via recrystallization.
- Straightforward multi-step synthesis.
- Suitable for laboratory and industrial scale.
- Requires multiple steps and purification stages.
- Moderate yields depending on reaction conditions.
Buchwald-Hartwig Amination Strategy
Method Overview:
This modern palladium-catalyzed cross-coupling technique involves:
Preparation of halogenated heterocyclic intermediates:
For example, 2-chloromethylimidazole derivatives.Coupling with aniline derivatives:
Using palladium catalysts, phosphine ligands, and bases such as sodium tert-butoxide, the imidazole core is coupled with the aniline moiety.Salt formation:
The free amine is then converted into dihydrochloride salt through treatment with hydrochloric acid.
Research Data:
Recent studies demonstrate high efficiency in forming C–N bonds with good yields, especially when employing microwave-assisted synthesis to accelerate reaction times.
- High selectivity and yields.
- Compatibility with various functional groups.
- Requires expensive catalysts and ligands.
- Sensitive to moisture and air.
One-Pot Multi-Component Synthesis
Method Overview:
An innovative approach involves the simultaneous formation of the imidazole ring and attachment to the aniline group in a single reaction vessel:
Reactants:
o-Phenylenediamine, aldehydes, and amines.Conditions:
Reflux in suitable solvents such as acetic acid or ethanol, with catalysts like zinc chloride or other Lewis acids.Salt formation:
Post-synthesis, the free base is converted into dihydrochloride salt by treatment with hydrochloric acid.
Research Data:
This method reduces reaction steps, minimizes purification stages, and improves overall yield and purity, making it attractive for scale-up.
Industrial-Scale Synthesis via Cyclization and Salt Formation
Method Overview:
Large-scale production often employs:
Cyclization of suitable precursors:
Using commercially available 2-aminophenyl derivatives and formamide derivatives under high-temperature conditions.Salt formation:
Direct acidification with hydrochloric acid to produce the dihydrochloride salt.
Research Data:
Industrial processes optimize reaction conditions such as temperature, solvent, and pH to maximize yield and purity, often integrating continuous flow reactors for efficiency.
Research Findings and Notes
Reaction Conditions:
Optimal temperature ranges from 80°C to 180°C depending on the method. Acidic conditions favor heterocycle formation, while palladium-catalyzed reactions require inert atmospheres.Purification Techniques:
Recrystallization from ethanol, ethyl acetate, or petroleum ether is common. Chromatography is employed for high-purity requirements.Yield Optimization:
Use of microwave irradiation and solvent-free conditions has been shown to improve yields and reduce reaction times.Safety and Environmental Considerations: Methods avoiding toxic reagents like heavy metals or hazardous solvents are preferred for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-(1H-imidazol-2-yl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The aniline ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various imidazole and imidazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Scientific Research Applications
The compound's unique structure contributes to its wide-ranging applications in scientific research:
- Chemistry : It serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds with specific functionalities .
- Biology : Researchers investigate its interactions with biological macromolecules, exploring its potential as a probe in biochemical assays or as a model compound in drug discovery .
-
Medicine : The compound exhibits promising therapeutic properties:
- Antiviral Activity : Preliminary studies suggest it may inhibit viral replication and enhance immune responses .
- Antitumor Effects : Research indicates it can induce apoptosis in cancer cells and inhibit tumor growth, making it a candidate for anticancer therapies .
- Antimicrobial Properties : It has shown activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects .
Industrial Applications
In industrial settings, 4-(1H-imidazol-2-yl)aniline dihydrochloride is utilized for:
- Material Development : Its properties make it suitable for creating advanced materials with specific mechanical or chemical characteristics.
- Catalysis : The compound acts as a ligand in catalytic processes, enhancing reaction efficiencies in organic synthesis .
Case Study 1: Antiviral Research
A study investigated the antiviral potential of this compound against various viruses. Results indicated that the compound significantly reduced viral replication rates in vitro, suggesting its potential use in antiviral drug development.
Case Study 2: Anticancer Activity
In another research project, the compound was tested on several cancer cell lines. It was found to induce cell cycle arrest and apoptosis through the activation of caspase pathways. This highlighted its potential as an anticancer agent.
Case Study 3: Antimicrobial Efficacy
A comprehensive analysis evaluated the antimicrobial properties of the compound against a range of bacterial strains. The findings demonstrated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, supporting its application in developing new antibiotics.
Mechanism of Action
The mechanism of action of 4-(1H-imidazol-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural analogues and their distinguishing features:
Physicochemical Properties
- Solubility : Dihydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, histamine dihydrochloride is highly soluble in water, while imidazole derivatives with hydrophobic substituents (e.g., benzimidazole-methyl) show reduced solubility .
- Stability : The saturated dihydroimidazole ring in 4-(4,5-dihydro-1H-imidazol-2-yl)aniline HCl may confer greater thermal stability compared to the unsaturated analogue .
Research Findings and Challenges
- Reactivity Issues : The unsaturated imidazole ring in this compound can lead to complex reaction mixtures during cross-coupling, requiring optimized protocols .
- Biological Screening : Benzimidazole derivatives (e.g., compound 12 in ) show promise in drug discovery, with structural modifications (e.g., chloro substituents) enhancing target affinity .
- Synthetic Efficiency : Low yields in dihydroimidazole-aniline reactions (e.g., 12% for acrylamide derivatives) highlight the need for improved catalytic systems .
Biological Activity
4-(1H-imidazol-2-yl)aniline dihydrochloride, a derivative of aniline, is increasingly recognized for its diverse biological activities. This compound, with the molecular formula C9H10Cl2N4, features an imidazole ring substituted at the 2-position of the aniline ring, which contributes to its pharmacological properties.
The biological activity of this compound is largely attributed to its structural components, particularly the imidazole and benzimidazole moieties. These structures are known to interact with various biological macromolecules, leading to a wide array of pharmacological effects:
- Antiviral Activity : Compounds with imidazole rings have shown potential in inhibiting viral replication and enhancing immune responses.
- Antitumor Effects : The compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth.
- Antimicrobial Properties : It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects.
Research Findings
Recent studies have provided insights into the biological activities associated with this compound. Below is a summary of key findings:
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various imidazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values indicated moderate to good activity against several pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 2.33 |
| Candida albicans | 16.69 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to activate apoptotic pathways in breast cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
Case Studies
-
Antiviral Research :
A study investigated the antiviral properties of imidazole derivatives against HIV-1 integrase (IN). The compound showed significant inhibition of IN activity, suggesting its potential as an antiviral therapeutic . -
Cancer Treatment :
In a retrospective analysis of patients treated with compounds similar to this compound, improved survival rates were observed in those whose tumors expressed Toll-like receptors (TLRs), indicating a possible mechanism through immune modulation .
Q & A
Q. What are the key physicochemical properties of 4-(1H-imidazol-2-yl)aniline dihydrochloride critical for experimental reproducibility?
The compound has a molecular weight of 159.19 g/mol (base form) and a CAS number of 13682-33-2. While its dihydrochloride salt form is not explicitly documented in the evidence, analogous dihydrochloride salts (e.g., piperazine derivatives) typically exhibit hygroscopicity and require storage in anhydrous conditions. Key characterization techniques include:
- 1H/13C NMR for structural confirmation (referencing imidazole proton signals at δ 7.0–8.5 ppm and aromatic aniline protons).
- HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95% as per industrial standards) .
- Mass spectrometry (ESI+) to confirm molecular ion peaks .
Note : Melting point and solubility data are absent in the evidence; these should be empirically determined using differential scanning calorimetry (DSC) and saturation solubility assays in buffers (pH 1–12) .
Q. What synthetic routes are validated for this compound, and how are intermediates purified?
A plausible route involves:
Nucleophilic substitution : React 4-nitrochlorobenzene with imidazole in DMF/K2CO3 to form 4-(1H-imidazol-2-yl)nitrobenzene .
Reduction : Catalytic hydrogenation (H2/Pd-C) or chemical reduction (NaBH4/FeCl3) converts the nitro group to an amine .
Salt formation : Treat the free base with HCl in ethanol to precipitate the dihydrochloride salt .
Q. Optimization tips :
- Use TLC (silica gel, ethyl acetate/hexane) to monitor reaction progress.
- Purify intermediates via recrystallization (ethanol/water) or flash chromatography .
Advanced Research Questions
Q. How do structural analogs of this compound influence receptor binding, and what computational tools validate these interactions?
Similar compounds (e.g., piperazine-aniline derivatives) interact with G-protein-coupled receptors (GPCRs) and ion channels via π-π stacking (imidazole ring) and hydrogen bonding (aniline NH). For mechanistic studies:
- Molecular docking : Use AutoDock Vina with receptor crystal structures (PDB ID: e.g., 5-HT3 receptor).
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- SAR analysis : Compare binding affinities of analogs with substituents at the imidazole 1-position (e.g., methyl vs. phenyl groups) .
Contradiction alert : notes that steric hindrance from bulky substituents reduces activity, but some analogs (e.g., pyridinyl-ethyl derivatives) show enhanced selectivity due to hydrophobic pockets .
Q. What environmental factors destabilize this compound, and how are degradation products characterized?
- pH sensitivity : The compound hydrolyzes in alkaline conditions (pH > 9), forming 4-(1H-imidazol-2-yl)phenol. Stabilize buffers at pH 4–6 .
- Thermal degradation : Above 60°C, decomposition yields imidazole and aniline byproducts (confirmed via GC-MS) .
- Light exposure : UV irradiation induces radical formation; use amber vials for storage .
Analytical resolution : LC-MS/MS with MRM mode distinguishes degradation products from the parent compound .
Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR data?
- Case study : A batch showing 98% purity via HPLC but <90% by 1H NMR may contain non-UV-active impurities (e.g., inorganic salts).
- Mitigation :
- Combine ion chromatography to quantify chloride counterions.
- Use standard addition method in NMR with internal standards (e.g., TMSP) .
- Cross-validate with elemental analysis (C, H, N, Cl%) .
Q. What retrosynthetic strategies are recommended for novel derivatives of this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
